molecular formula C11H9Cl2N3OS B7748590 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one

6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one

Cat. No.: B7748590
M. Wt: 302.2 g/mol
InChI Key: QQMIXAXKDDJEAU-UHFFFAOYSA-N
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Description

6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 6, a dichlorophenyl group at position 2, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For example, the Gould–Jacobs reaction is commonly used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and methylsulfanyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c12-7-1-2-8(13)6(3-7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMIXAXKDDJEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CSC2=NC(=O)C=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)CSC2=NC(=O)C=C(N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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